molecular formula C4H11N3O2S B14064296 3-(Aminomethyl)azetidine-1-sulfonamide

3-(Aminomethyl)azetidine-1-sulfonamide

Cat. No.: B14064296
M. Wt: 165.22 g/mol
InChI Key: PQTCMCRIXLZZGZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidine-1-sulfonamide is a chemical building block incorporating an azetidine ring, a four-membered saturated N-heterocycle of significant interest in discovery chemistry and drug design . Azetidines are valued as rigid, three-dimensional scaffolds that can improve key properties in bioactive molecules, including enhanced solubility, structural rigidity to define vectors for pendant functionality, and increased stability against oxidative metabolism . The scaffold presents an atom-efficient means to increase the fraction of Csp3 centres in molecular libraries . This particular compound features a sulfonamide group and an aminomethyl side chain, offering multiple sites for further chemical diversification to create novel molecular entities. Researchers utilize such azetidine derivatives in diversity-oriented synthesis (DOS) to access new chemical space for probe and drug discovery, with applications in targeting the central nervous system and other therapeutic areas . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

3-(aminomethyl)azetidine-1-sulfonamide

InChI

InChI=1S/C4H11N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)

InChI Key

PQTCMCRIXLZZGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (Azetidin-3-ylmethyl)carbamate Hydrochloride

Procedure :

  • Starting Material : N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is treated with 3 M hydrochloric acid (733 mL) at room temperature, inducing an exothermic reaction.
  • Work-Up : The mixture is extracted with ether to remove silyl ether byproducts. Sodium hydroxide (100 g in 250 mL water) is added to the aqueous layer, followed by saturation with potassium carbonate.
  • Isolation : The crude product is extracted with dichloromethane, dried over sodium sulfate, and evaporated to yield a white crystalline solid (165 g, 64%).

Key Parameters :

  • Temperature : Reactions are conducted at ambient temperature to prevent ring strain exacerbation.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients ensures high purity.

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced at the azetidine’s 1-position via nucleophilic substitution or sulfonylation.

Sulfonylation Using Sulfonyl Chlorides

Procedure :

  • Reaction Setup : To a solution of tert-butyl (azetidin-3-ylmethyl)carbamate (1 equiv) in anhydrous dichloromethane, add sulfamoyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.
  • Stirring : React at 0°C for 1 hour, then warm to room temperature for 4 hours.
  • Work-Up : Quench with saturated sodium bicarbonate, extract with dichloromethane, dry over magnesium sulfate, and concentrate.

Yield : ~70–80% after silica gel purification.

Challenges :

  • Regioselectivity : The secondary amine of azetidine must react preferentially over the protected primary amine of the aminomethyl group.
  • Side Reactions : Over-sulfonylation is mitigated by controlled stoichiometry and low temperatures.

Deprotection of the Aminomethyl Group

The tert-butyl carbamate protecting group is cleaved under acidic conditions to unveil the primary amine.

Acidic Deprotection with Trifluoroacetic Acid

Procedure :

  • Reaction : Treat tert-butyl ((1-sulfamoylazetidin-3-yl)methyl)carbamate (1 equiv) with trifluoroacetic acid (TFA, 5 equiv) in dichloromethane at 0°C for 2 hours.
  • Neutralization : Add aqueous sodium hydroxide to pH 7–8, extract with ethyl acetate, and concentrate.
  • Isolation : Purify via recrystallization from ethanol/water to yield 3-(aminomethyl)azetidine-1-sulfonamide as a white solid.

Yield : 65–75%.

Optimization :

  • Temperature : Cold conditions minimize side reactions.
  • Alternative Methods : Hydrogen chloride gas in ethanol (reflux for 12 hours) achieves similar results.

Recent advancements enable simultaneous introduction of sulfonamide and aminomethyl groups via tandem reactions.

One-Pot Sulfonylation and Deprotection

Procedure :

  • Starting Material : 3-(Boc-aminomethyl)azetidine (1 equiv) is dissolved in DMF.
  • Sulfonylation : Add sulfamoyl chloride (1.1 equiv) and HATU (1.5 equiv) at 0°C, followed by DIPEA (3 equiv). Stir for 2 hours at 25°C.
  • Deprotection : Add 4 M HCl in dioxane (5 equiv) and stir for 1 hour.
  • Purification : Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

Yield : 60–70%.

Advantages :

  • Efficiency : Reduces step count and intermediate isolation.
  • Compatibility : HATU activates the sulfonamide-forming reaction without interfering with the Boc group.

Mechanistic Insights and Reaction Optimization

Role of Bases in Sulfonylation

Triethylamine and DIPEA are critical for scavenging HCl generated during sulfonamide formation. DIPEA’s steric bulk enhances selectivity for the azetidine nitrogen over the carbamate-protected amine.

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO improve sulfonyl chloride solubility but require careful moisture control.
  • Chlorinated Solvents : Dichloromethane minimizes side reactions but slows reaction kinetics.

Temperature Control

  • Low Temperatures (0°C) : Favor sulfonamide formation over decomposition.
  • Room Temperature : Used for deprotection to ensure complete reaction without ring strain.

Analytical and Purification Strategies

Chromatography

  • Normal-Phase Silica Gel : Elution with dichloromethane/methanol gradients (100:1 to 50:1) resolves intermediates.
  • Reverse-Phase HPLC : Used for final product purification when high purity (>98%) is required.

Spectroscopic Characterization

  • NMR : Key signals include δ 3.5–4.0 ppm (azetidine protons), δ 1.4 ppm (Boc group), and δ 6.8–7.2 ppm (sulfonamide NH).
  • LC-MS : [M+H]+ at m/z 180.1 confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, sulfonic acids, and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Aminomethyl)azetidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ring strain and unique electronic properties of the azetidine ring allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis: The multi-step synthesis of this compound () contrasts with simpler routes for pyridine derivatives, highlighting a trade-off between structural complexity and scalability.
  • Safety: The high toxicity of 3-(Aminomethyl)pyridine underscores the need for comparative toxicological studies on azetidine derivatives, which are currently lacking in the literature .
  • Market Potential: While 3-(Aminomethyl)-1-Methylpiperidine has established commercial applications, the azetidine analogue’s niche status suggests untapped opportunities in drug discovery and materials science .

Q & A

Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide the structural modification of this compound for enhanced efficacy?

  • Methodological Answer :
  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters.
  • Machine learning algorithms : Train models (e.g., Random Forest, SVM) on existing sulfonamide bioactivity datasets.
  • Validate with leave-one-out cross-validation (LOOCV) .

Experimental Design Innovations

Q. What role do AI-driven "smart laboratories" play in accelerating the synthesis and testing of this compound derivatives?

  • Methodological Answer :
  • Autonomous robotics : Integrate closed-loop systems for high-throughput synthesis (e.g., Chemspeed platforms).
  • Real-time optimization : Deploy reinforcement learning (RL) to adjust reaction parameters dynamically.
  • Digital twins : Simulate reaction outcomes using COMSOL Multiphysics before physical execution .

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